Triaminoguanidine mononitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

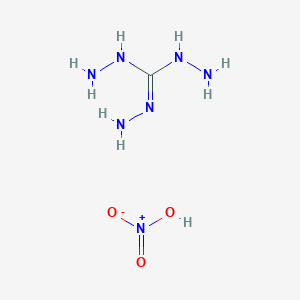

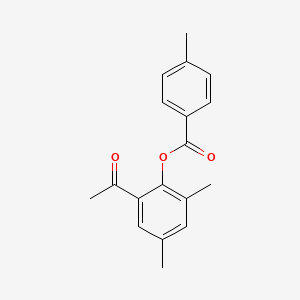

Triaminoguanidine mononitrate is a chemical compound with the molecular formula CH₉N₇O₃ and a molecular weight of 167.1273 g/mol . It is known for its high nitrogen content and is used in various scientific and industrial applications. This compound is particularly significant in the field of energetic materials due to its stability and energetic properties .

Preparation Methods

Triaminoguanidine mononitrate can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with guanidine nitrate in the presence of nitric acid . The reaction is typically carried out at temperatures between 90-98°C and a pH of 7. The process involves heating the mixture, followed by cooling to precipitate the this compound crystals . Industrial production methods have optimized this process to achieve high yields and purity .

Chemical Reactions Analysis

Triaminoguanidine mononitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with p-toluenesulfonyl isocyanate to form N-mono-sulfonylcarbamoylation products and with aryl isothiocyanates to form triazoles . These reactions typically require specific reagents and conditions, such as the presence of bases or acids, and controlled temperatures. The major products formed from these reactions include triazoles, tetrazoles, and tetrazines .

Scientific Research Applications

Triaminoguanidine mononitrate has a wide range of scientific research applications. In chemistry, it is used as a building block for C3-symmetric ligand systems and coordination compounds In the field of energetic materials, it is used in the production of gas-generating agents, propellants, and explosive additives due to its high nitrogen content and stability . Additionally, it is used in the synthesis of other high-nitrogen compounds and energetic salts .

Mechanism of Action

The mechanism of action of triaminoguanidine mononitrate involves its ability to release nitrogen gas upon decomposition, which contributes to its energetic properties . The molecular targets and pathways involved in its action are primarily related to its high nitrogen content and the ability to form stable coordination compounds with various metal ions . This makes it a valuable compound in the synthesis of supramolecular architectures and coordination polymers .

Comparison with Similar Compounds

Triaminoguanidine mononitrate can be compared with other similar compounds such as triaminoguanidinium nitrate, tetrazoles, and triazoles . These compounds share similar high-nitrogen content and energetic properties. this compound is unique in its stability and ability to form coordination compounds with a wide range of metal ions . This makes it particularly valuable in the field of supramolecular chemistry and the synthesis of energetic materials .

Properties

CAS No. |

57931-27-8 |

|---|---|

Molecular Formula |

CH9N7O3 |

Molecular Weight |

167.13 g/mol |

IUPAC Name |

nitric acid;1,2,3-triaminoguanidine |

InChI |

InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4) |

InChI Key |

UAGLZAPCOXRKPH-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(NN)NN.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)

![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)

![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)

![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)

![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)